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molecular formula C11H20O2<br>CH2=CHCOOC8H17<br>C11H20O2 B1346639 Octyl acrylate CAS No. 2499-59-4

Octyl acrylate

Cat. No. B1346639
M. Wt: 184.27 g/mol
InChI Key: ANISOHQJBAQUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102774B2

Procedure details

A mixture of 15.0 g (134 mmoles, 3 eq) of 1-octene, 3.21 g (44.6 mmoles, 1 eq) of acrylic acid, 0.257 g (2.67 mmoles, 0.06 eq) of methanesulfonic acid, 0.0277 g of MEHQ and 0.0034 g of copper(II) chloride dihydrate was heated at 105° C. for 22 hours to give 2.5% conversion to octyl acrylate based on acrylic acid consumed.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
0.257 g
Type
reactant
Reaction Step One
Name
Quantity
0.0277 g
Type
reactant
Reaction Step One
Name
copper(II) chloride dihydrate
Quantity
0.0034 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11].CS(O)(=O)=O.COC1C=CC(O)=CC=1>O.O.[Cu](Cl)Cl>[C:9]([O:13][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])(=[O:12])[CH:10]=[CH2:11] |f:4.5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C=CCCCCCC
Name
Quantity
3.21 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0.257 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
0.0277 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
copper(II) chloride dihydrate
Quantity
0.0034 g
Type
catalyst
Smiles
O.O.[Cu](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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